molecular formula C17H19N3O2S B2437546 N-benzyl-N-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-62-5

N-benzyl-N-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2437546
CAS RN: 497072-62-5
M. Wt: 329.42
InChI Key: GBGKBFVAWIFLDF-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are widely found in nature and have significant biological activities .


Molecular Structure Analysis

The compound has a linear formula of C22H21N5O2 and a molecular weight of 387.445 . It contains a thiazolo[3,2-a]pyrimidine core, which is a bicyclic structure consisting of a thiazole ring fused with a pyrimidine ring .

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the utility of related thiazolo[3,2-a]pyrimidine derivatives in the synthesis of new chemical entities. For instance, the creation of novel thiazolo and thiazino derivatives from key intermediates like N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been reported, highlighting the methodological advances in heterocyclic chemistry (Fadda et al., 2013). Such synthetic pathways offer new routes for accessing complex molecules with potential therapeutic applications.

Anti-Inflammatory Potential

Another significant area of research is the evaluation of thiazolo[3,2-a]pyrimidine derivatives for their anti-inflammatory properties. Studies have identified several compounds within this class that demonstrate promising anti-inflammatory activities. For example, research on oxazolo/thiazolo pyrimidine derivatives revealed their potential in inhibiting protein denaturation, a key process in inflammatory responses, with certain modifications enhancing their bioactivity (Sawant et al., 2012).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of thiazolo[3,2-a]pyrimidine derivatives have also been explored, indicating a broad spectrum of biological applications. Such compounds have shown efficacy against various microbial strains, suggesting their potential as lead compounds for the development of new antimicrobial agents (Kolisnyk et al., 2015).

Anticancer Properties

Moreover, certain thiazolo[3,2-a]pyrimidine derivatives have been investigated for their anticancer properties. The synthesis of novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and their evaluation as potential anticancer agents have revealed some compounds with significant cytotoxicity against various cancer cell lines, indicating the therapeutic potential of these molecules in oncology (Nagarapu et al., 2013).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the biological activities of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .

properties

IUPAC Name

N-benzyl-5-oxo-N-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-12(2)20(11-13-6-4-3-5-7-13)16(22)14-10-18-17-19(15(14)21)8-9-23-17/h3-7,10,12H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGKBFVAWIFLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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